![molecular formula C14H12O4 B3035307 5-Hydroxyseselin CAS No. 31525-75-4](/img/structure/B3035307.png)
5-Hydroxyseselin
Overview
Description
5-Hydroxyseselin is a compound related to the natural coumarins, which are a class of phenolic substances found in plants. The structure of similar compounds, such as 5-methoxyseselin, has been confirmed through total synthesis from precursors like 7-acetoxy-5-prenyloxycoumarin, indicating the feasibility of synthesizing structurally related compounds like 5-hydroxyseselin .
Synthesis Analysis
The synthesis of compounds related to 5-hydroxyseselin, such as 5-methoxyseselin, has been achieved with good overall yields, suggesting that the synthetic routes are efficient and potentially applicable to 5-hydroxyseselin . Additionally, the synthesis of 5-hydroxysedamine, which shares a similar name and may have structural similarities, involves N,O-heterocycle chemistry, hydroformylation to form the piperidine ring, and diastereoselective dihydroxylation to introduce a hydroxy group at the 5-position . This method could provide insights into the synthesis of 5-hydroxyseselin.
Molecular Structure Analysis
While the molecular structure of 5-hydroxyseselin is not directly described in the provided papers, the synthesis of related compounds involves complex heterocyclic chemistry and the formation of specific functional groups, such as prenyloxycoumarin structures and piperidine rings . These details suggest that 5-hydroxyseselin likely contains similar structural motifs.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the Claisen rearrangement, which is a key step in forming the coumarin core structure, as well as hydroformylation and diastereoselective dihydroxylation, which are used to construct the piperidine ring and introduce hydroxy groups, respectively . These reactions are crucial for building the complex molecular architecture of compounds like 5-hydroxyseselin.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-hydroxyseselin are not explicitly detailed in the provided papers. However, based on the properties of structurally related coumarins and alkaloids, it can be inferred that 5-hydroxyseselin may exhibit typical phenolic behavior, such as the ability to form hydrogen bonds due to the presence of hydroxy groups, which could affect its solubility and reactivity .
Scientific Research Applications
Antibacterial Activity
5-Hydroxyseselin, a natural coumarin, has shown potential in the field of antibacterial activity. Research demonstrates that 5-hydroxyseselin, along with other synthetic derivatives, exhibits in vitro antibacterial properties. This finding is particularly significant as it opens up potential applications in combating bacterial infections, especially given the growing concern over antibiotic resistance. (Melliou et al., 2005)
Serotonin Receptor Research
Another area where 5-hydroxyseselin is relevant is in the study of serotonin receptors, specifically 5-HT receptors. 5-Hydroxytryptamine, commonly known as serotonin, is a neurotransmitter implicated in various physiological processes and psychiatric disorders. Research involving 5-hydroxyseselin and related compounds contributes to the understanding of serotonin's role in disorders like depression, anxiety, and schizophrenia, and aids in the development of new therapeutic strategies. This is evident in studies that explore the impact of serotonin and its receptor functions in various psychiatric conditions. (Fan et al., 2015)
Neurological Disorder Studies
5-Hydroxyseselin and related compounds are also crucial in the study of neurological disorders. For instance, research into serotonin's influence on the development of experimental allergic encephalomyelitis, a model for multiple sclerosis, involves compounds like 5-hydroxyseselin. This research helps in understanding the neurological underpinnings of such diseases and potentially guides the development of new treatments. (Weinstock et al., 1977)
Myelination and Neurodevelopment
The study of serotonin's impact on oligodendrocyte development and myelination, where compounds like 5-hydroxyseselin are used, provides valuable insights into neurodevelopmental processes and disorders. This research has implications for understanding and potentially treating conditions like developmental delays and neurodegenerative diseases. (Fan et al., 2015)
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-8,8-dimethylpyrano[2,3-f]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-14(2)6-5-9-11(18-14)7-10(15)8-3-4-12(16)17-13(8)9/h3-7,15H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLYNAJQYYSXOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(=O)C=C3)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyseselin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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